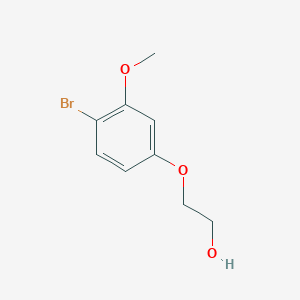
N3-O2Oc-O2Oc-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely used in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These reactions are essential in various fields, including bioconjugation, drug development, and material science.
Mécanisme D'action
Target of Action
N3-O2Oc-O2Oc-OH is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups , DBCO groups , or BCN groups . These groups are often found in a variety of biological molecules, making this compound a versatile tool in bioconjugation, the process of creating a covalent bond between two biomolecules.
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the two molecules. Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Result of Action
The result of this compound’s action is the formation of a covalent bond between itself and a target molecule containing an Alkyne, DBCO, or BCN group . This can have a variety of effects at the molecular and cellular level, depending on the nature of the target molecule and the specific biological context.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-O2Oc-O2Oc-OH involves the incorporation of azide groups into the molecular structure. The compound is typically synthesized through a series of chemical reactions that introduce the azide functionality into the desired molecular framework. The reaction conditions often involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N3-O2Oc-O2Oc-OH primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azides and alkynes, forming triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts and is driven by the strain in the alkyne moiety
Common Reagents and Conditions
CuAAC: Requires copper catalysts, typically copper sulfate and sodium ascorbate, under mild conditions.
SPAAC: Utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), under ambient conditions
Major Products
The major products formed from these reactions are triazoles, which are stable and versatile compounds used in various applications, including drug development and material science .
Applications De Recherche Scientifique
N3-O2Oc-O2Oc-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions
Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Applied in the creation of functional materials, such as polymers and nanomaterials, through click chemistry
Comparaison Avec Des Composés Similaires
N3-O2Oc-O2Oc-OH is unique due to its specific structure and reactivity in click chemistry reactions. Similar compounds include:
N3-AEEA-AEEA: Another azide-containing click chemistry reagent with similar reactivity.
Azido-AEEA-AEEA: A variant with a slightly different molecular structure but similar applications.
These compounds share the azide functionality and are used in similar applications, but this compound is distinguished by its specific molecular structure and reactivity profile .
Propriétés
IUPAC Name |
2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQHVBNBHLKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B6337327.png)







![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)



